3-[Acetyl(cyclohexyl)amino]propanoic acid
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Overview
Description
3-[Acetyl(cyclohexyl)amino]propanoic acid is an organic compound with potential applications in various fields of science and industry. This compound features a cyclohexyl group attached to an amino group, which is further connected to a propanoic acid moiety through an acetyl linkage. The unique structure of this compound makes it an interesting subject for research and development.
Scientific Research Applications
3-[Acetyl(cyclohexyl)amino]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials.
Future Directions
Mechanism of Action
Mode of Action
It’s possible that the compound interacts with its targets in a way that alters their function, but more research is needed to confirm this .
Biochemical Pathways
The biochemical pathways affected by 3-(N-cyclohexylacetamido)propanoic acid are not clearly defined. Given the compound’s structural similarity to other bioactive molecules, it might be involved in various biochemical pathways. Without knowledge of its specific targets, it’s difficult to predict which pathways might be affected .
Result of Action
The molecular and cellular effects of 3-(N-cyclohexylacetamido)propanoic acid’s action are currently unknown. Given the lack of information about its targets and mode of action, it’s difficult to predict the specific effects of this compound .
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in reactions involving amide bonds, given its cyclohexylacetamido group . The compound may interact with various enzymes and proteins, potentially influencing their function or activity. The nature of these interactions could be dependent on the specific molecular structure of the compound and the biomolecules it interacts with .
Cellular Effects
It is plausible that the compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Acetyl(cyclohexyl)amino]propanoic acid typically involves the following steps:
Formation of the cyclohexylamine intermediate: Cyclohexylamine is reacted with acetic anhydride to form N-acetylcyclohexylamine.
Coupling with propanoic acid: The N-acetylcyclohexylamine is then coupled with propanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-[Acetyl(cyclohexyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce cyclohexanol derivatives.
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexanepropionic acid: Similar in structure but lacks the acetyl group.
N-Acetylcyclohexylamine: Contains the acetyl and cyclohexyl groups but lacks the propanoic acid moiety.
Uniqueness
3-[Acetyl(cyclohexyl)amino]propanoic acid is unique due to the presence of both the acetyl and propanoic acid groups, which provide distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-[acetyl(cyclohexyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-9(13)12(8-7-11(14)15)10-5-3-2-4-6-10/h10H,2-8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWAXCDMKIVDOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCC(=O)O)C1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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